2,6-二溴异尼古丁醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

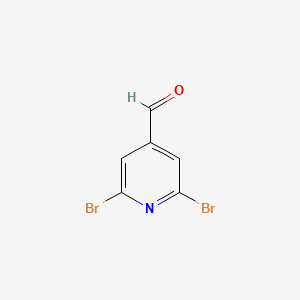

“2,6-Dibromoisonicotinaldehyde” is a chemical compound with the molecular formula C6H3Br2NO . It is a type of aromatic heterocycle and is used in the field of chemistry .

Synthesis Analysis

The synthesis of “2,6-Dibromoisonicotinaldehyde” involves several steps. One method involves the reaction of 2,6-dihydroxyisonicotinic acid with phosphorous oxybromide, followed by the addition of anhydrous ethanol . The product is then extracted using methylene chloride .

Molecular Structure Analysis

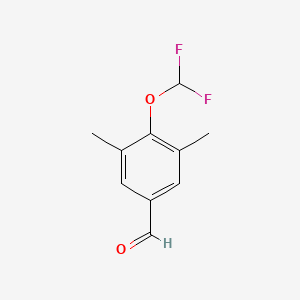

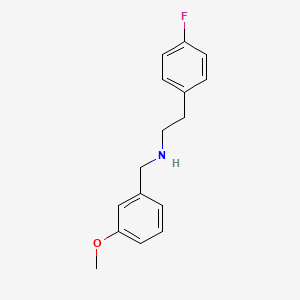

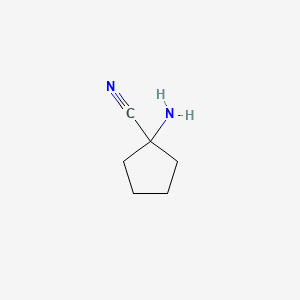

The molecular structure of “2,6-Dibromoisonicotinaldehyde” consists of a pyridine ring with bromine atoms at the 2 and 6 positions and an aldehyde group at the 4 position .

Physical And Chemical Properties Analysis

“2,6-Dibromoisonicotinaldehyde” is a solid compound . Its predicted boiling point is 327.2±37.0 °C and its predicted density is 2.090±0.06 g/cm3 . It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .

科学研究应用

Organic Synthesis

2,6-Dibromoisonicotinaldehyde is a valuable intermediate in organic synthesis. Its dibromo and aldehyde functional groups make it a versatile starting material for the construction of complex molecules. It is particularly useful in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals .

Pharmaceutical Research

In pharmaceutical research, 2,6-Dibromoisonicotinaldehyde can be used to develop novel drug candidates. Its incorporation into drug molecules can potentially lead to compounds with enhanced biological activity, such as kinase inhibitors or GPCR-targeted drugs .

Material Science

The compound’s reactivity makes it suitable for creating functional materials, such as organic semiconductors or photovoltaic materials. Researchers can exploit its bromine atoms for further functionalization, leading to materials with specific electronic properties .

Analytical Chemistry

2,6-Dibromoisonicotinaldehyde can serve as a standard in analytical methods to quantify similar structures in complex mixtures. Its distinct spectroscopic signature allows for its use in HPLC and NMR-based analytical techniques .

Biochemistry

In biochemistry, this compound can be used to study enzyme-substrate interactions, especially in systems where halogen bonding plays a role. It can also be a substrate for biocatalysis studies, exploring the enzymatic halogenation or dehalogenation processes .

Environmental Applications

Due to its halogenated nature, 2,6-Dibromoisonicotinaldehyde can be involved in environmental studies related to halogenated organic compounds’ fate and transport. It can also be used in the development of sensors for detecting such compounds in environmental samples .

Photocatalysis

Researchers can utilize 2,6-Dibromoisonicotinaldehyde in the synthesis of photocatalysts. Its bromine atoms can be replaced with other functional groups that enhance light absorption or charge separation in photocatalytic materials .

Green Chemistry

In the context of green chemistry, this compound can be used to develop new synthetic pathways that minimize the use of toxic and hazardous reagents. Its reactivity can be harnessed to create more environmentally benign reactions and processes .

安全和危害

属性

IUPAC Name |

2,6-dibromopyridine-4-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Br2NO/c7-5-1-4(3-10)2-6(8)9-5/h1-3H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVMDNAWSEWSGDV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(N=C1Br)Br)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70376628 |

Source

|

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.90 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromoisonicotinaldehyde | |

CAS RN |

316800-46-1 |

Source

|

| Record name | 2,6-dibromopyridine-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70376628 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

acetic acid](/img/structure/B1332885.png)

![3-[(4-Pyridylmethyl)amino]propanenitrile](/img/structure/B1332890.png)

![N-(1,3-benzodioxol-5-yl)-2-[3-chloro-2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide](/img/no-structure.png)

![3-[(2,2,2-Trifluoroethoxy)sulfonyl]benzoic acid](/img/structure/B1332920.png)